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Compound of Interest

Compound Name:
Methyl tetrahydropyran-4-

carboxylate

Cat. No.: B027781 Get Quote

An In-depth Spectroscopic Analysis of Methyl
Tetrahydropyran-4-carboxylate
A Technical Guide for Researchers and Drug Development Professionals

Methyl tetrahydropyran-4-carboxylate is a heterocyclic compound of interest in chemical

synthesis and drug discovery. A thorough understanding of its structural features is paramount

for its application. This technical guide provides a detailed analysis of the spectroscopic data of

Methyl tetrahydropyran-4-carboxylate, covering Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is

intended to serve as a comprehensive resource for scientists and researchers in the field.

Molecular Structure and Properties
IUPAC Name: Methyl oxane-4-carboxylate

Molecular Formula: C₇H₁₂O₃[1][2]

Molecular Weight: 144.17 g/mol [1][2]

CAS Number: 110238-91-0
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Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and Mass

Spectrometry analysis of Methyl tetrahydropyran-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)[1][2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.88 - 3.95 m 2H H-2e, H-6e

3.65 s 3H -OCH₃

3.34 - 3.43 m 2H H-2a, H-6a

2.47 - 2.52 m 1H H-4

1.70 - 1.80 m 4H
H-3e, H-5e, H-3a, H-

5a

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~175 C=O (Ester)

~67 C-2, C-6

~52 -OCH₃

~41 C-4

~29 C-3, C-5

Note: Experimental ¹³C NMR data was not readily available. The chemical shifts are predicted

based on analogous structures and general chemical shift ranges.
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2950 Strong C-H (alkane) stretch

~1735 Strong C=O (ester) stretch

~1100 Strong C-O (ether) stretch

Note: A full experimental IR spectrum was not available. The presented data is based on

characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Interpretation

145 [M+H]⁺ (protonated molecular ion)[1][2]

144 M⁺ (molecular ion)

113 [M - OCH₃]⁺

85 [M - COOCH₃]⁺

59 [COOCH₃]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

esters and cyclic ethers.

Experimental Protocols
NMR Spectroscopy
A solution of Methyl tetrahydropyran-4-carboxylate in deuterated chloroform (CDCl₃) was

prepared in a standard 5 mm NMR tube. ¹H NMR spectra were acquired on a 300 MHz
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spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The

spectrum is recorded in the mid-IR region (4000-400 cm⁻¹).

Mass Spectrometry
Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The compound was introduced into the mass spectrometer via the gas chromatograph.

The data presented corresponds to electron ionization (EI) at 70 eV.

Data Interpretation and Structural Elucidation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides key insights into the proton environment of the molecule. The

singlet at 3.65 ppm is characteristic of the methyl ester protons. The multiplets between 3.34

and 3.95 ppm correspond to the methylene protons adjacent to the ring oxygen. The multiplet

at 2.47-2.52 ppm is assigned to the methine proton at the 4-position, and the multiplet at 1.70-

1.80 ppm is attributed to the remaining methylene protons on the tetrahydropyran ring.

¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum further confirms the carbon skeleton. The downfield signal at

approximately 175 ppm is indicative of the ester carbonyl carbon. The signals around 67 ppm

are assigned to the carbons adjacent to the ring oxygen (C-2 and C-6). The signal at

approximately 52 ppm corresponds to the methyl ester carbon. The methine carbon at the 4-

position is expected around 41 ppm, and the remaining ring carbons (C-3 and C-5) are

predicted to appear around 29 ppm.

IR Spectrum Analysis
The IR spectrum is expected to show a strong absorption band around 1735 cm⁻¹ due to the

C=O stretching vibration of the ester group. Strong C-H stretching vibrations from the alkyl
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portions of the molecule are expected around 2950 cm⁻¹. A prominent C-O stretching band

from the ether linkage in the tetrahydropyran ring should be visible around 1100 cm⁻¹.

Mass Spectrum Analysis
The mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 145, which is

consistent with the molecular weight of 144.17 g/mol .[1][2] The fragmentation pattern is

predicted to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 113, and

the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 85. A

characteristic peak for the carbomethoxy cation [COOCH₃]⁺ is also expected at m/z 59.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Predicted Mass Spectrometry Fragmentation Pathways
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Caption: Predicted major fragmentation pathways for Methyl tetrahydropyran-4-carboxylate.

¹H NMR Signal Assignments

Methyl tetrahydropyran-4-carboxylate Structure

¹H NMR Signals (ppm)

Image of the chemical structure of Methyl tetrahydropyran-4-carboxylate would be here.
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Caption: Correlation of ¹H NMR signals to the protons in Methyl tetrahydropyran-4-
carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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